molecular formula C8H9Cl2NO B2856933 3,5-Dichloro-4-ethoxyaniline CAS No. 40067-22-9

3,5-Dichloro-4-ethoxyaniline

Cat. No.: B2856933
CAS No.: 40067-22-9
M. Wt: 206.07
InChI Key: JCYWFHRQFXSCCN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxyaniline: is an organic compound with the molecular formula C8H9Cl2NO . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions and an ethoxy group at the 4 position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 3,5-dichloro-4-ethoxyaniline typically begins with .

    Ethoxylation: The ethoxylation process involves the reaction of 3,5-dichloroaniline with in the presence of a base such as . The reaction is usually carried out in a solvent like at elevated temperatures.

    Purification: The product is then purified using techniques such as or to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dichloro-4-ethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include or in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as or are used under acidic or basic conditions.

    Reduction: Reducing agents like or in the presence of a catalyst such as .

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted anilines.

    Oxidation Products: Products can include nitro compounds or quinones.

    Reduction Products: Products typically include primary or secondary amines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Investigated for its potential use in the development of pharmaceutical drugs.

Industry:

  • Utilized in the production of dyes, pigments, and agrochemicals.
  • Used as a precursor in the synthesis of herbicides and insecticides.

Comparison with Similar Compounds

    3,5-Dichloroaniline: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    4-Ethoxyaniline: Lacks the chlorine substituents, affecting its reactivity and applications.

    2,4-Dichloroaniline: Different substitution pattern, leading to different chemical properties and applications.

Uniqueness:

  • The presence of both chlorine atoms and an ethoxy group in 3,5-dichloro-4-ethoxyaniline provides unique reactivity and makes it a valuable intermediate in various chemical syntheses.
  • Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds.

Properties

IUPAC Name

3,5-dichloro-4-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYWFHRQFXSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Amino-2,6-dichlorophenol (1) (1.00 g, 5.62 mmol) was dissolved in dry DMF (9 mL) and cooled to 0° C. Sodium hydride (142 mg, 5.90 mmol) was added to the mixture portionwise. The dark purple solution was stirred for 1 h at RT, then iodoethane (468 μL, 5.79 mmol) was added. The reaction mixture was stirred for 3 h and partitioned between EtOAc and aqueous NaOH (1 M). The organic layer was washed successively with water and brine, and then dried over MgSO4, filtered and the solvent evaporated in vacuo. The residue was purified by silica gel chromatography (5% EtOAc/isohexane) to afford 3,5-dichloro-4-ethoxyaniline (2) (460 mg, 40%): m/z 206 [M+H]+ (ES+). 1H NMR (400 MHz, CDCl3) δ: 6.60 (2H, s), 4.01 (2H, q), 3.60 (2H, s), 1.42 (3H, t).
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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (5 mL) is added to solid (3,5-dichloro-4-ethoxy-phenyl)-carbamic acid tert-butyl ester (0.97 g) and the mixture is stirred for approximately 45 minutes at room temperature. Water is then added, and the mixture is cooled in an ice bath and basified with solid potassium carbonate. The solution is extracted three times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium chloride then dried over anhydrous sodium sulfate. Concentration under reduced pressure and recrystallization from hexanes provides the desired product as a pale yellow crystalline solid.
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Synthesis routes and methods III

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